-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate), also known as tert-Butyl 2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)hydrazinecarboxylate, is a heterobifunctional crosslinking reagent. It possesses two functional groups:
The primary application of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) lies in protein-protein crosslinking. The maleimide group covalently binds to cysteine residues in proteins, while the carbazate group can react with sugars on glycoproteins or oxidized carbohydrates introduced by chemical modifications. This allows researchers to:
3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) is a heterobifunctional crosslinking reagent characterized by its ability to react with sulfhydryl groups and carbohydrates. This compound features a maleimide moiety, which is known for its selective reactivity towards thiol groups, making it particularly useful in bioconjugation applications. The tert-butyl carbazate component adds stability and enhances the solubility of the compound in organic solvents, facilitating its use in various
3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) exhibits significant biological activity due to its ability to form stable conjugates with biomolecules. It has been utilized in:
The synthesis of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) typically involves several steps:
The applications of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) span various fields:
Interaction studies involving 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) focus on its binding affinity with thiol-containing biomolecules. These studies often utilize techniques such as:
These studies help elucidate the specificity and efficiency of the compound in various biochemical contexts .
Several compounds exhibit similar properties or functionalities to 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate. Here are a few notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
Maleimide | Reactivity towards thiols | Simpler structure without additional functional groups |
Tert-butyl carbazate | Common structural component | Lacks maleimide functionality |
N-Succinimidyl S-acetylthioacetate | Heterobifunctional crosslinker | Different reactive groups (succinimidyl vs. maleimide) |
4-Azidobenzoyl chloride | Crosslinking agent | Utilizes azide chemistry instead of maleimide |
These compounds share functional similarities but differ in their specific reactivity profiles and applications, highlighting the unique versatility of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) .
3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate represents a heterobifunctional compound that combines maleimide and carbazate functional groups within a single molecular framework [1]. The compound possesses the molecular formula C12H17N3O5 with a molecular weight of 283.28 grams per mole [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]carbamate [1].
The molecular structure consists of three distinct functional regions: a maleimide ring system, a propanoyl linker chain, and a tert-butyl carbazate protecting group [1]. The maleimide moiety contains the characteristic 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl structure, which is connected through a three-carbon propanoyl chain to the hydrazine carboxylate functionality [1]. The tert-butyl group serves as a protecting group for the carbazate nitrogen, providing both steric hindrance and chemical stability to the overall molecular architecture [4] [5].
Structural Parameter | Value |
---|---|
Molecular Formula | C12H17N3O5 [1] |
Molecular Weight | 283.28 g/mol [1] |
Chemical Abstracts Service Registry Number | 1076198-38-3 [1] |
Standard International Chemical Identifier | InChI=1S/C12H17N3O5/c1-12(2,3)20-11(19)14-13-8(16)6-7-15-9(17)4-5-10(15)18/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,19) [1] |
The three-dimensional conformation of the molecule allows for potential intramolecular interactions between the carbonyl groups and the nitrogen atoms within the structure [7]. The tert-butyl group adopts a steric configuration that minimizes unfavorable interactions with the rest of the molecular framework while maintaining the protective function of the carbazate moiety [4] [5].
The physical characteristics of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate have been computationally determined and experimentally verified through various analytical techniques [1]. The compound exhibits an XLogP3-AA value of -0.4, indicating moderate hydrophilicity with slight preference for aqueous environments over lipophilic media [1].
Physical Property | Value | Reference Method |
---|---|---|
Molecular Weight | 283.28 g/mol | Computed by PubChem 2.2 [1] |
XLogP3-AA | -0.4 | Computed by XLogP3 3.0 [1] |
Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 [1] |
Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 [1] |
Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18 [1] |
Exact Mass | 283.11682065 Da | Computed by PubChem 2.2 [1] |
The hydrogen bonding profile reveals two donor sites and five acceptor sites, reflecting the presence of multiple carbonyl groups and nitrogen atoms capable of participating in intermolecular interactions [1]. The rotatable bond count of five indicates significant conformational flexibility, particularly within the propanoyl linker region that connects the maleimide and carbazate functionalities [1].
The tert-butyl carbazate component contributes specific physical characteristics derived from the parent carbazate structure [4] [5]. Related tert-butyl carbazate compounds typically exhibit melting points in the range of 37-42 degrees Celsius and demonstrate solubility in organic solvents such as ethanol and methanol [4] [29].
The chemical reactivity of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate is dominated by two primary reactive centers: the maleimide functionality and the protected hydrazine group [12] [15]. The maleimide moiety demonstrates characteristic reactivity toward sulfhydryl groups under near-neutral conditions, typically forming stable thioether linkages at pH 6.5-7.5 [15]. This reactivity profile makes the compound particularly valuable as a heterobifunctional crosslinking reagent in biochemical applications [12] .
The carbazate functionality, when deprotected, exhibits nucleophilic character through the terminal nitrogen atom [14] [16]. Under appropriate conditions, the tert-butyl protecting group can be removed to reveal the reactive hydrazine functionality, which readily participates in condensation reactions with carbonyl compounds to form hydrazone linkages [12] [14]. The formation of hydrazones proceeds efficiently with aldehydes and ketones, demonstrating complete conversion under optimized reaction conditions [12].
Research has demonstrated that the maleimide component maintains excellent reactivity toward thiol-containing biomolecules while the carbazate portion provides controlled reactivity through protection and deprotection chemistry [12] [15]. The compound has shown essentially complete hydrazone conjugation to polymer reactive sites when reacted with hydrazide-derivatized materials [12]. The bifunctional nature allows for sequential coupling reactions, enabling the formation of complex bioconjugates through controlled two-step processes [15].
Temperature and pH conditions significantly influence the reactivity profile of both functional groups [12] [17]. The maleimide component demonstrates optimal reactivity at physiological pH, while the carbazate functionality requires specific deprotection conditions to reveal the active hydrazine group [14] [16]. The stability of formed conjugates varies depending on the specific reaction conditions and the nature of the coupling partners involved [36] [37].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate through analysis of both proton and carbon-13 spectra [12] [18]. The maleimide protons appear as characteristic signals in the 7.0-7.2 parts per million region of the proton Nuclear Magnetic Resonance spectrum, representing the alkene protons of the maleimide double bond [12]. These signals appear as sharp peaks that are readily distinguishable from other resonances in the spectrum [12].
The tert-butyl carbazate component contributes distinct resonances that have been well-characterized in related compounds [14] [19] [23]. The tert-butyl group typically appears as a singlet around 1.4-1.5 parts per million, representing the nine equivalent methyl protons [14] [19]. The methylene protons of the propanoyl linker chain exhibit characteristic chemical shifts in the 2.0-3.0 parts per million region, consistent with their position adjacent to the carbonyl functionality [31].
Nuclear Magnetic Resonance Region | Assignment | Chemical Shift Range |
---|---|---|
7.0-7.2 ppm | Maleimide alkene protons | Sharp singlet [12] |
2.0-3.0 ppm | Propanoyl methylene protons | Multiplet [31] |
1.4-1.5 ppm | tert-Butyl methyl protons | Singlet (9H) [14] [19] |
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbons at characteristic downfield positions, typically appearing between 160-180 parts per million depending on the specific carbonyl environment [20] [23]. The maleimide carbon signals appear at positions consistent with the electron-deficient nature of the heterocyclic system [18] [21]. The tert-butyl carbazate carbons exhibit resonances similar to those observed in the parent carbazate compound [14] [23].
Infrared spectroscopy provides characteristic absorption bands that allow for definitive identification of the functional groups present in 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate [24] [25]. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, appearing as strong absorptions in the 1650-1850 wavenumber region [24] [26].
The maleimide carbonyl groups typically exhibit absorption bands around 1700-1750 wavenumbers, consistent with the electron-withdrawing nature of the imide functionality [25] [27]. The carbazate carbonyl group appears at slightly different frequencies, reflecting the electronic environment created by the adjacent nitrogen atoms [29] [31]. The presence of multiple carbonyl groups results in complex absorption patterns that can be resolved through careful spectral analysis [26] [28].
Functional Group | Absorption Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Maleimide C=O | 1700-1750 | Strong | Imide carbonyl stretch [25] [27] |
Carbazate C=O | 1690-1720 | Strong | Carbamate carbonyl stretch [29] [31] |
N-H stretch | 3200-3400 | Medium | Hydrazine N-H stretch [29] [34] |
C-H stretch | 2900-3000 | Medium | Alkyl C-H stretch [29] |
The nitrogen-hydrogen stretching vibrations appear in the 3200-3400 wavenumber region, providing evidence for the presence of the hydrazine functionality within the carbazate group [29] [34]. The intensity and position of these bands can be influenced by hydrogen bonding interactions and the chemical environment of the nitrogen atoms [31].
Mass spectrometry analysis of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [32] [35]. The molecular ion peak appears at mass-to-charge ratio 283, corresponding to the protonated molecular ion [M+H]⁺ [1]. The exact mass measurement of 283.11682065 daltons provides high-precision molecular weight confirmation [1].
Characteristic fragmentation patterns include the loss of the tert-butyl group through elimination of isobutylene (56 mass units) and carbon dioxide (44 mass units) [35]. This fragmentation sequence represents a common degradation pathway for tert-butyl carbazate derivatives under mass spectrometric conditions [35]. The elimination reactions proceed through specific transition states that have been characterized through computational studies [35].
Fragment Ion | Mass-to-charge Ratio | Assignment | Fragmentation Pathway |
---|---|---|---|
[M+H]⁺ | 283 | Molecular ion | Parent compound [1] |
[M-56]⁺ | 227 | Loss of C₄H₈ | Isobutylene elimination [35] |
[M-100]⁺ | 183 | Loss of C₄H₈ + CO₂ | Sequential elimination [35] |
The maleimide portion of the molecule contributes characteristic fragments that can be used for structural identification [32] [33]. Under specific ionization conditions, the maleimide functionality may undergo prompt fragmentation to produce diagnostic ion patterns [32]. These fragmentation behaviors are matrix-dependent and can be optimized for analytical applications [33].
The stability profile of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate is influenced by both the maleimide and carbazate components of the molecular structure [36] [39]. Under normal storage conditions, the compound demonstrates reasonable stability, but specific environmental factors can initiate degradation processes that affect its chemical integrity [39] [40].
The maleimide functionality is susceptible to hydrolysis reactions, particularly under alkaline conditions [36] [38]. Hydrolysis of the maleimide ring results in ring-opening to form the corresponding maleamic acid derivative, which loses the characteristic thiol-reactive properties of the parent compound [38] [40]. The rate of hydrolysis is pH-dependent, with increased rates observed at elevated pH values [37] [38].
Degradation Pathway | Conditions | Products | Rate Characteristics |
---|---|---|---|
Maleimide hydrolysis | pH > 8 | Maleamic acid derivative | pH-dependent [38] [40] |
Carbazate deprotection | Acidic conditions | Free hydrazine | Acid-catalyzed [39] |
Thermal decomposition | Elevated temperature | Various fragments | Temperature-dependent [39] |
The tert-butyl carbazate portion demonstrates stability under normal conditions but can decompose under extreme heat or in the presence of strong acids or bases [39]. The protecting group can be intentionally removed under controlled acidic conditions to reveal the reactive hydrazine functionality [14] [16]. This deprotection reaction proceeds through acid-catalyzed elimination of isobutylene and carbon dioxide [35].
Temperature effects on stability have been characterized for related maleimide-containing compounds [17] [36]. Higher temperatures generally accelerate degradation processes, including both hydrolysis reactions and thermal decomposition pathways [39]. The stability is optimized under controlled storage conditions that minimize exposure to moisture, extreme pH, and elevated temperatures [39] [40].